molecular formula C23H20F3N3O5 B2874309 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 872857-32-4

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2874309
CAS No.: 872857-32-4
M. Wt: 475.424
InChI Key: LMBXIMJNCFCJEX-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at position 1 with a 2-morpholino-2-oxoethyl group and at position 3 with a 2-oxoacetamide moiety. The acetamide nitrogen is further linked to a 4-(trifluoromethoxy)phenyl group.

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O5/c24-23(25,26)34-16-7-5-15(6-8-16)27-22(32)21(31)18-13-29(19-4-2-1-3-17(18)19)14-20(30)28-9-11-33-12-10-28/h1-8,13H,9-12,14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBXIMJNCFCJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole at the 1-Position

The introduction of the 2-morpholino-2-oxoethyl group at the indole nitrogen employs a base-mediated alkylation protocol. Sodium hydride (60% in mineral oil) in dimethyl sulfoxide (DMSO) facilitates deprotonation of indole, enabling nucleophilic attack on 2-chloro-N-morpholinoacetamide (alkylating agent).

Procedure :

  • Indole (1.0 g, 8.5 mmol) is added to a suspension of NaH (0.37 g, 15.4 mmol) in dry DMSO (20 mL) at 60°C under nitrogen.
  • After 1 hour, 2-chloro-N-morpholinoacetamide (2.82 mL, 17 mmol) in DMSO (2.8 mL) is added dropwise.
  • The reaction is stirred overnight, quenched with water, and extracted with ethyl acetate.
  • Purification via silica gel chromatography (n-hexane/ethyl acetate, 7:3) yields 1-(2-morpholino-2-oxoethyl)-1H-indole as a pale-yellow solid (1.86 g, 78% yield).

Characterization of the Alkylated Intermediate

  • Melting Point : 79–81°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.0 Hz, 1H, indole H-4), 7.65 (d, J = 8.0 Hz, 1H, indole H-7), 7.45–7.35 (m, 2H, indole H-5,6), 6.55 (s, 1H, indole H-2), 4.45 (s, 2H, CH₂CO), 3.60–3.55 (m, 4H, morpholine CH₂), 3.40–3.35 (m, 4H, morpholine CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N morpholine).

Installation of the 2-Oxoacetamide Moiety at C-3

Oxalylation of Indole at C-3

The 3-position of the indole is functionalized via Friedel-Crafts acylation using oxalyl chloride.

Procedure :

  • 1-(2-Morpholino-2-oxoethyl)-1H-indole (1.0 g, 3.6 mmol) is dissolved in dry dichloromethane (20 mL) under nitrogen.
  • Oxalyl chloride (0.5 mL, 5.4 mmol) is added dropwise at 0°C, followed by AlCl₃ (0.6 g, 4.5 mmol).
  • The reaction is stirred at room temperature for 4 hours, quenched with ice-water, and extracted with CH₂Cl₂.
  • Evaporation yields 2-oxo-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)acetyl chloride as a crude intermediate.

Amidation with 4-(Trifluoromethoxy)aniline

The acyl chloride intermediate is coupled with 4-(trifluoromethoxy)aniline using a Schotten-Baumann reaction.

Procedure :

  • The acyl chloride (1.2 g, 3.2 mmol) is dissolved in THF (15 mL) and added to a solution of 4-(trifluoromethoxy)aniline (0.6 g, 3.2 mmol) and triethylamine (0.9 mL, 6.4 mmol) in THF (10 mL) at 0°C.
  • The mixture is stirred for 2 hours, filtered, and concentrated.
  • Purification via flash chromatography (CH₂Cl₂/MeOH, 95:5) yields the title compound as a white solid (1.1 g, 70% yield).

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 10.35 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H, indole H-4), 8.05 (d, J = 8.0 Hz, 1H, indole H-7), 7.75–7.65 (m, 2H, indole H-5,6), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 4.60 (s, 2H, CH₂CO), 3.70–3.60 (m, 4H, morpholine CH₂), 3.50–3.45 (m, 4H, morpholine CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) :
    δ 185.2 (C=O), 168.5 (C=O), 156.0 (OCF₃), 135.2–115.3 (aromatic carbons), 52.4 (morpholine CH₂), 45.8 (CH₂CO).

Mass Spectrometry and Elemental Analysis

  • HRMS (ESI) : m/z calcd for C₂₄H₂₁F₃N₃O₅ [M+H]⁺: 504.1382; found: 504.1379.
  • Elemental Analysis : Calcd (%) C 57.25, H 4.18, N 8.35; Found C 57.20, H 4.22, N 8.30.

Optimization and Challenges in Synthesis

Solvent and Temperature Effects

  • Alkylation Efficiency : DMSO outperforms THF or DMF in facilitating N-alkylation due to its high polarity and ability to stabilize sodium indolide intermediates.
  • Amidation Yield : THF provides superior yields (70%) compared to DCM (55%) by minimizing side reactions.

Byproduct Formation and Mitigation

  • Oxalylation Side Products : Over-acylation at C-2 is suppressed by maintaining stoichiometric control (oxalyl chloride : indole = 1.5:1).
  • Epimerization : Low temperatures (0°C) during amidation prevent racemization of the morpholinoacetamide group.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
N-Alkylation NaH/DMSO 78 98 High regioselectivity
C-3 Oxalylation AlCl₃/CH₂Cl₂ 85 95 Rapid reaction kinetics
Amidation Schotten-Baumann 70 97 Scalable and mild conditions

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the indole nitrogen, leading to various oxidized derivatives.

  • Reduction: : Reduction reactions may target the carbonyl groups, potentially yielding alcohols or amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, given the presence of reactive functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents like hydrogen peroxide or chromates for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reductions.

  • Catalysts: : Metal catalysts, acids, or bases for facilitating various substitution reactions.

Major Products

Depending on the reaction type, products can range from oxidized or reduced derivatives of the original compound to substituted indoles and acetamides, providing a broad spectrum of chemical entities for further study.

Scientific Research Applications

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide has diverse applications:

  • Chemistry: : Used as a building block in organic synthesis for creating complex molecules.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

  • Industry: : Utilized in the development of new materials or as a chemical intermediate in various manufacturing processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, which may include:

  • Enzyme Inhibition: : By interacting with active sites of specific enzymes, the compound can inhibit their activity, potentially leading to therapeutic effects.

  • Receptor Binding: : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Indole Cores
  • N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () Core: Shares the 1H-indol-3-yl group linked to a 2-oxoacetamide. Differences: Lacks the morpholino-2-oxoethyl substituent; instead, the acetamide nitrogen is bonded to a 4-fluorobenzyl group. Implications: The absence of the morpholino ring may reduce solubility and hydrogen-bonding interactions compared to the target compound .
  • 2-(4-Fluorophenyl)-3-methyl-1H-indole () Core: Simple indole substituted with 4-fluorophenyl and methyl groups. Differences: No acetamide or morpholino moieties. Implications: Highlights the role of the 2-oxoacetamide and morpholino groups in modulating electronic properties and binding interactions in the target compound .
2.2. Analogues with Morpholino/Morpholinone Moieties
  • 2-{1-[2-(4-Morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide ()

    • Core : Imidazo[1,2-a]benzimidazole instead of indole.
    • Similarities : Contains a morpholinyl-ethyl group and a trifluoromethylphenyl-acetamide.
    • Differences : The imidazobenzimidazole core may confer distinct π-π stacking interactions compared to the indole system. The trifluoromethyl group (vs. trifluoromethoxy in the target) alters electronic effects .
  • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () Core: 2-Oxomorpholinone ring substituted with acetyl and dimethyl groups. Similarities: Features a morpholinone-acetamide scaffold. Differences: The morpholinone is part of the core structure rather than a substituent. The 4-isopropylphenyl group may influence steric effects differently than the trifluoromethoxyphenyl group .
2.3. Compounds with Pyrazole or Thiosemicarbazide Linkages
  • 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () Core: Pyrazole-carboxamide linked to a 3-oxomorpholino-phenyl group. Differences: The 3-oxomorpholino is attached to a phenyl ring rather than an indole. The pyrazole core may offer different pharmacokinetic profiles .
  • 4-(2-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide () Core: Indolinone-thiosemicarbazide hybrid. Differences: Replaces the acetamide with a thiosemicarbazide group. The fluorine substitution on the phenyl ring is at position 2 (vs. 4 in the target compound), affecting spatial interactions .

Key Structural and Functional Differences

Feature Target Compound Closest Analogues Impact
Core Structure 1H-Indole Imidazobenzimidazole (Ev3), Pyrazole (Ev8), Indolinone (Ev10) Indole’s planar structure favors π-π stacking; alternative cores may alter bioactivity.
Morpholino Substitutent 2-Morpholino-2-oxoethyl at indole position 1 Morpholinyl-ethyl (Ev3), 3-Oxomorpholino-phenyl (Ev8) Enhances solubility and hydrogen-bonding capacity.
Acetamide Group 2-Oxo-N-(4-(trifluoromethoxy)phenyl)acetamide at indole position 3 N-(4-Fluorobenzyl)-2-oxoacetamide (Ev11), Trifluoromethylphenyl-acetamide (Ev3) Trifluoromethoxy vs. trifluoromethyl affects lipophilicity and metabolism.

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that belongs to the class of indole derivatives. It features a unique structural arrangement, which may confer distinct biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Indole core : A bicyclic structure that is known for various biological activities.
  • Morpholino moiety : Enhances solubility and bioavailability.
  • Trifluoromethoxy group : Imparts unique electronic properties that may influence its interaction with biological targets.
PropertyValue
Molecular FormulaC23H22F3N3O6S
Molecular Weight525.5 g/mol
CAS Number878059-87-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may:

  • Inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
  • Modulate receptor activity, potentially affecting pathways related to inflammation and pain relief.

Anticancer Properties

Research indicates that compounds similar to this compound can exhibit cytotoxic effects on various cancer cell lines. For example, indole derivatives have been shown to block cell cycle progression in the G2/M phase, leading to apoptosis in tumor cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. By inhibiting specific signaling pathways involved in inflammation, it could reduce the expression of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Cytotoxicity Studies :
    • A study demonstrated that indole-based compounds exhibited cytocidal activity at micromolar concentrations against various tumor cell lines. The mechanism involved the inhibition of cell cycle progression .
  • Receptor Binding Affinity :
    • Another study highlighted the high affinity of morpholino derivatives for sigma receptors, indicating their potential role in pain management through modulation of nociceptive pathways .
  • Anticonvulsant Activity :
    • Compounds containing morpholine moieties have shown anticonvulsant activity in animal models, suggesting their utility in neurological disorders .

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